Structural Differentiation: 7-Chloro-3-Benzyl Quinazolinone Core with N-(3-Aminopropyl) Side Chain
Anticancer agent 95 possesses a defined molecular structure (C30H32ClN5O3, MW: 546.06) featuring a 7-chloro-3-benzyl substituted quinazolinone core and an N-(3-aminopropyl)-N-(2-(dimethylamino)-2-oxoethyl)-4-methylbenzamide side chain . The compound is explicitly identified as 'Compound 24' within WO2005051922, a patent that discloses approximately 324 structurally related quinazolinone derivatives prepared as potential anticancer agents [1]. Structural characterization including IUPAC name, InChI key (POONXXSQQOXHCC-UHFFFAOYSA-N), and canonical SMILES string has been documented . In contrast, the majority of quinazolinone anticancer agents in the public domain, such as gefitinib (MW: 446.90, 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline) [2] or erlotinib (MW: 393.44), feature distinct substitution patterns on the quinazoline/quinazolinone nucleus.
| Evidence Dimension | Molecular structure and substitution pattern |
|---|---|
| Target Compound Data | 7-chloro-3-benzyl-4-oxoquinazolin-2-yl core with N-(3-aminopropyl)-N-[2-(dimethylamino)-2-oxoethyl]-4-methylbenzamide side chain; MW = 546.06; C30H32ClN5O3 |
| Comparator Or Baseline | Gefitinib: 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline; MW = 446.90; C22H24ClFN4O3. Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine; MW = 393.44 |
| Quantified Difference | Molecular weight difference: +99.16 versus gefitinib; +152.62 versus erlotinib; fundamentally different substitution architecture |
| Conditions | Structural comparison based on published chemical characterization data [2] |
Why This Matters
The unique substitution pattern on the quinazolinone core directly influences target binding selectivity and pharmacokinetic properties, making Anticancer agent 95 a structurally non-substitutable entity for structure-activity relationship studies.
- [1] Wang W, et al. Preparation of quinazolinone compounds as anticancer agents. World Intellectual Property Organization Patent WO2005051922A1. 2005. View Source
- [2] DrugBank. Gefitinib. DB00317. Available from: https://go.drugbank.com/drugs/DB00317 View Source
